Mechanistic Differentiation: Nec-34 Retains Full Activity Against S161A Mutant Where Nec-1s Fails
A key mechanistic differentiation is observed with the S161A mutant of RIPK1. The potency of the standard inhibitor Nec-1s is significantly impaired by this mutation, as it relies on a hydrogen bond with Ser161. In contrast, Nec-34 effectively inhibits the activation of both wild-type (WT) RIPK1 and the S161A mutant [1]. This is demonstrated by western blotting for p-S166 RIPK1, a biomarker for RIPK1 activation [1].
| Evidence Dimension | Inhibition of RIPK1 autophosphorylation (p-S166) in S161A mutant vs. WT |
|---|---|
| Target Compound Data | Effectively inhibits activation of both WT-RIPK1 and S161A mutant. |
| Comparator Or Baseline | Nec-1s shows impaired potency against the S161A mutant compared to WT-RIPK1. |
| Quantified Difference | Qualitative retention of activity vs. loss of activity. |
| Conditions | Western blotting using p-S166 RIPK1 antibody in a cellular overexpression system (Fig. 3d). |
Why This Matters
This provides a definitive rationale for choosing Nec-34 over Nec-1s in research involving RIPK1 mutations or when a target engagement mechanism orthogonal to the standard allosteric site is required.
- [1] Meng, H., Wu, G., Zhao, X. et al. Discovery of a cooperative mode of inhibiting RIPK1 kinase. Cell Discov 7, 41 (2021). View Source
